2-Bromo-3-(4-ethoxyphenyl)-1-propene
Overview
Description
2-Bromo-3-(4-ethoxyphenyl)-1-propene is an organic compound that belongs to the class of brominated alkenes. This compound is characterized by the presence of a bromine atom attached to the second carbon of a propene chain, with a 4-ethoxyphenyl group attached to the third carbon. The structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
It’s known that brominated compounds often interact with various proteins and enzymes in the body, altering their function .
Mode of Action
Brominated compounds typically act by forming covalent bonds with amino acids in proteins, thereby modifying their structure and function .
Biochemical Pathways
Brominated compounds are known to interfere with various biochemical processes, including oxidative stress pathways and signal transduction .
Pharmacokinetics
Similar brominated compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Brominated compounds can cause a variety of effects at the molecular and cellular level, including dna damage, protein modification, and disruption of cellular signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-(4-ethoxyphenyl)-1-propene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-ethoxyphenyl)-1-propene can be achieved through several methods. One common approach involves the bromination of 3-(4-ethoxyphenyl)-1-propene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(4-ethoxyphenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with electrophiles or nucleophiles, resulting in the formation of saturated compounds.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions to achieve substitution reactions.
Electrophilic Addition: Reagents like hydrogen bromide or sulfuric acid can be used to add across the double bond.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-(4-ethoxyphenyl)-1-azidopropene, 3-(4-ethoxyphenyl)-1-thiocyanatopropene, or 3-(4-ethoxyphenyl)-1-methoxypropene can be formed.
Addition Products: Addition of hydrogen bromide can yield 2-bromo-3-(4-ethoxyphenyl)propane.
Oxidation Products: Oxidation can lead to the formation of 2-bromo-3-(4-ethoxyphenyl)oxirane.
Scientific Research Applications
2-Bromo-3-(4-ethoxyphenyl)-1-propene has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-phenyl-1-propene: Lacks the ethoxy group, making it less polar and potentially less reactive in certain substitution reactions.
2-Bromo-3-(4-methoxyphenyl)-1-propene: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and solubility.
2-Bromo-3-(4-chlorophenyl)-1-propene: The presence of a chlorine atom can affect the compound’s electronic properties and reactivity.
Uniqueness
2-Bromo-3-(4-ethoxyphenyl)-1-propene is unique due to the presence of the ethoxy group, which can enhance its solubility in organic solvents and influence its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds .
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-4-ethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-3-13-11-6-4-10(5-7-11)8-9(2)12/h4-7H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYGEPUYMVWZAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001269734 | |
Record name | 1-(2-Bromo-2-propen-1-yl)-4-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001269734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-49-6 | |
Record name | 1-(2-Bromo-2-propen-1-yl)-4-ethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951890-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromo-2-propen-1-yl)-4-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001269734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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